molecular formula C22H37N5 B12777471 1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole CAS No. 88837-08-5

1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole

Cat. No.: B12777471
CAS No.: 88837-08-5
M. Wt: 371.6 g/mol
InChI Key: CBLBFCHUSBPVJX-UHFFFAOYSA-N
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Description

1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Dimethylaminopropyl)-3-(3-piperidinopropylamino)indazole
  • 1-(3-Dimethylaminobutyl)-3-(3-morpholinobutylamino)indazole

Uniqueness

1-(3-Dimethylaminobutyl)-3-(3-piperidinobutylamino)indazole is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of both dimethylaminobutyl and piperidinobutylamino groups may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

88837-08-5

Molecular Formula

C22H37N5

Molecular Weight

371.6 g/mol

IUPAC Name

1-[3-(dimethylamino)butyl]-N-(3-piperidin-1-ylbutyl)indazol-3-amine

InChI

InChI=1S/C22H37N5/c1-18(25(3)4)13-17-27-21-11-7-6-10-20(21)22(24-27)23-14-12-19(2)26-15-8-5-9-16-26/h6-7,10-11,18-19H,5,8-9,12-17H2,1-4H3,(H,23,24)

InChI Key

CBLBFCHUSBPVJX-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1=NN(C2=CC=CC=C21)CCC(C)N(C)C)N3CCCCC3

Origin of Product

United States

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